molecular formula C21H26N4O3 B6459193 3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549040-45-9

3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No. B6459193
CAS RN: 2549040-45-9
M. Wt: 382.5 g/mol
InChI Key: CVVPGNXFHMKLTB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperidine ring, an oxazole ring, and a quinazolinone structure. These functional groups are common in many pharmaceuticals and could potentially have biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazole and piperidine rings, for example, are five-membered and six-membered rings, respectively, which can introduce strain and affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can affect its solubility in water, while the size and shape of the molecule can influence its boiling and melting points .

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives have demonstrated antimicrobial potential. Researchers have synthesized various oxazole compounds and screened them for their effectiveness against bacteria and fungi . Investigating the specific antimicrobial properties of our compound could be valuable.

Anticancer Properties

Certain oxazole derivatives exhibit anticancer effects. Understanding whether our compound has any impact on cancer cells or tumor growth would be crucial .

Antitubercular Activity

Given the global health challenge posed by tuberculosis, evaluating the antitubercular potential of our compound is essential. Oxazole derivatives have shown promise in this area .

Anti-Inflammatory Effects

Inflammation plays a role in various diseases. Investigating whether our compound has anti-inflammatory properties could provide insights for drug development .

Antidiabetic Potential

Considering the rising prevalence of diabetes, exploring the antidiabetic effects of our compound is relevant. Oxazole derivatives have been studied in this context .

Antiobesity Activity

Obesity is a major health concern worldwide. Researching whether our compound affects obesity-related pathways could be informative .

Antioxidant Properties

Oxazole derivatives have been associated with antioxidant activity. Assessing the antioxidant potential of our compound may reveal its protective effects against oxidative stress .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with in the body. Without specific information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of new compounds is a key part of advancing fields like medicine and materials science. If this compound shows promising properties, it could be the subject of future research to explore its potential applications .

properties

IUPAC Name

3-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-14-19(15(2)28-23-14)12-24-8-6-16(7-9-24)11-25-13-22-20-10-17(27-3)4-5-18(20)21(25)26/h4-5,10,13,16H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVPGNXFHMKLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

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